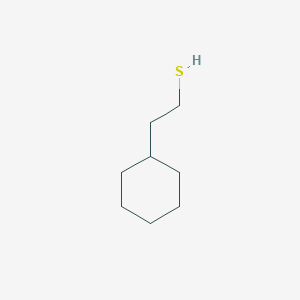![molecular formula C8H10ClN3 B1655939 2-[(4-chlorophenyl)methyl]guanidine CAS No. 46123-83-5](/img/structure/B1655939.png)
2-[(4-chlorophenyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)methyl]guanidine: is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as intermediates in the production of other chemicals. The presence of the p-chlorobenzyl group in this compound adds unique properties that make it valuable in specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]guanidine typically involves the reaction of p-chlorobenzylamine with a guanidine precursor. One common method is the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-chlorophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4-chlorophenyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]guanidine involves its interaction with cellular components. The compound can bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. This mechanism is particularly effective against multidrug-resistant bacteria .
Comparison with Similar Compounds
Guanidine: The parent compound, known for its strong basicity and versatility.
S-methylisothiourea: A common guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-disubstituted guanidines: Compounds with similar structures but different substituents, leading to varied properties and applications
Uniqueness: 2-[(4-chlorophenyl)methyl]guanidine is unique due to the presence of the p-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
Properties
CAS No. |
46123-83-5 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
CYYQVFZVCJFKES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
Key on ui other cas no. |
46123-83-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)
![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)

![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)
![Tris[1-phenylisoquinoline-C2,N]iridium(III)](/img/structure/B1655868.png)


![1,4-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1655872.png)



![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
